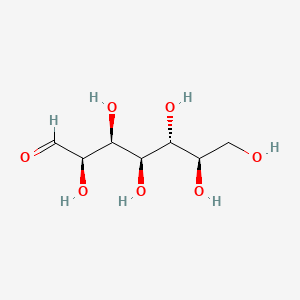

D-glycero-D-gluco-Heptose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by the presence of multiple hydroxyl groups and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate can yield the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal often involves the catalytic oxidation of heptitol. This process is typically carried out in the presence of a catalyst such as platinum or palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Core Chemical Reactions

Acid-Catalyzed Acetonation

Reacts with acetone under acidic conditions to form protected derivatives:

This compound+acetoneH+2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gluco-heptofuranose

This reaction selectively protects hydroxyl groups at C2, C3, C6, and C7, enabling further functionalization at other positions .

Nef Reaction

Used to convert nitroalkanes to carbonyl groups in synthesis:

1-Deoxy-1-nitro-D-glycero-D-gluco-heptitolNefThis compound

Key conditions:

Table 1: Primary Synthetic Routes

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | D-Glucose + Nitromethane | Alkaline aqueous solution | 1-Deoxy-1-nitro-D-glycero-D-gluco-heptitol | 43% |

| 2 | Acetylation | Acetic anhydride/pyridine | Penta-O-acetyl derivative | 85% |

| 3 | Nef Reaction | H2SO4/NaOH | This compound | 68% |

Data from iterative optimizations show improved yields when using anhydrous acetone for acetonation .

Phosphorylation and Derivatives

Phosphorylated Analog Synthesis

4-(Dihydrogen phosphate) derivatives are synthesized via:

-

Protection of hydroxyl groups (isopropylidene/acetyl)

-

Phosphorylation using POCl3 in pyridine

Key Application :

This compound 4-phosphate acts as a metabolic intermediate in bacterial glycan biosynthesis .

Table 2: Enzyme-Catalyzed Reactions

| Enzyme | Reaction | Cofactor | Product |

|---|---|---|---|

| GMH Dehydratase | C4 oxidation/C5-C6 dehydration | NAD+ | GDP-6-deoxy-4-keto-D-lyxo-heptose |

| Cj1430 Epimerase | C3/C5 epimerization | None | GDP-D-glycero-β-L-gluco-heptose |

| C4-Reductase | Stereospecific ketone reduction | NADPH | GDP-D-glycero-β-L-manno-heptose |

Mechanistic Insight: GMH dehydratase utilizes a conserved Tyr-301 for proton abstraction during dehydration, confirmed by site-directed mutagenesis (kcat reduced 500-fold in Y301F variant) .

Stability and Reactivity

Scientific Research Applications

Biological Significance

D-glycero-D-gluco-heptose is primarily recognized for its role in the biosynthesis of lipopolysaccharides (LPS) and capsular polysaccharides in bacteria. It is a precursor for the synthesis of pathogen-associated molecular patterns (PAMPs), which are crucial for immune system recognition. The synthesis of GDP-D-glycero-β-l-gluco-heptose has been demonstrated in Campylobacter jejuni, indicating its importance in bacterial virulence and immune evasion mechanisms .

Therapeutic Applications

This compound derivatives have shown promise in various therapeutic contexts:

- Antitumor Properties : Compounds derived from this compound have demonstrated antitumor activity, particularly as components of aminoglycoside antibiotics like hygromycin B and destomycins .

- Immunogenic Induction : Certain derivatives have been identified as immunogenic inducers, capable of triggering cell death pathways, which may be beneficial in cancer therapy .

- Neuropathic Pain Relief : A semi-synthetic derivative is currently undergoing clinical trials as an anticancer drug candidate, with additional benefits noted for neuropathic pain relief .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathway for this compound derivatives revealed significant improvements in yield and purity. The researchers successfully scaled up the production to gram quantities, which is essential for subsequent biological testing and therapeutic development .

Case Study 2: Enzymatic Activity Characterization

In another investigation, the enzymatic activities responsible for synthesizing GDP-D-glycero-β-l-gluco-heptose were characterized, providing insights into their kinetic parameters and structural biology. This knowledge is crucial for understanding how these sugars contribute to bacterial pathogenicity and could inform future drug design strategies .

Data Table: Comparison of Synthesis Methods

Mechanism of Action

The mechanism by which (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. In metabolic pathways, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

(2R,3S,4R,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less carbon atom.

(2R,3S,4R,5R,6R)-2,3,4,5,6,7,8-heptahydroxyoctanal: A similar compound with one additional carbon atom.

Uniqueness

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other polyhydroxy aldehydes. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Q & A

Basic Research Questions

Q. How is D-glycero-D-gluco-heptose structurally distinguished from other heptose isomers in experimental settings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemical configuration of hydroxyl groups and carbon backbone. Compare chemical shifts with known standards (e.g., L-glycero-D-manno-heptose) and validate via high-performance liquid chromatography (HPLC) retention times. X-ray crystallography can resolve absolute configurations when crystallizable derivatives are synthesized .

Q. What are the primary biosynthetic pathways for this compound in bacterial systems?

- Methodological Answer : Investigate GDP-linked precursors (e.g., GDP-D-glycero-α-D-manno-heptose) using enzyme assays with recombinant proteins (e.g., Cj1427, Cj1430, Cj1428 in Campylobacter jejuni). Track isotopic labeling (e.g., 13C-glucose) via mass spectrometry to map carbon flux through epimerization and reduction steps .

Q. How can researchers detect this compound in bacterial capsular polysaccharides (CPS)?

- Methodological Answer : Hydrolyze CPS with mild acid treatment, followed by derivatization (e.g., per-O-methylation) and gas chromatography-mass spectrometry (GC-MS). Compare fragmentation patterns with synthetic standards. Lectin microarray assays using ConA may also indicate binding specificity, though cross-reactivity risks exist .

Advanced Research Questions

Q. How do structural variations in this compound impact its interaction with host immune receptors?

- Methodological Answer : Synthesize heptose analogs with modifications at C-3, C-4, or C-6 positions. Use surface plasmon resonance (SPR) to quantify binding kinetics to Toll-like receptor 4 (TLR4) or lectins. Pair with molecular dynamics simulations to predict steric hindrance or hydrogen bonding disruptions .

Q. What experimental strategies resolve contradictions in lectin-binding data for this compound (e.g., ConA affinity vs. non-binding reports)?

- Methodological Answer : Replicate binding assays under standardized conditions (pH, temperature, ionic strength). Employ fluorous-tag microarrays to immobilize heptose derivatives and measure ConA binding via fluorescence. Validate using isothermal titration calorimetry (ITC) to assess thermodynamic parameters .

Q. How can researchers elucidate the enzymatic mechanism of Cj1430 in epimerizing GDP-linked heptoses?

- Methodological Answer : Perform X-ray crystallography of Cj1430 bound to GDP-D-glycero-β-L-gluco-heptose to identify active-site residues. Use site-directed mutagenesis (e.g., Tyr → Phe substitutions) and kinetic assays to test catalytic roles. Isotope tracing (2H or 18O) can track proton transfer steps .

Q. What are the challenges in synthesizing this compound derivatives for vaccine development?

- Methodological Answer : Address poor solubility via glycosylation with carrier proteins (e.g., CRM197) or lipid conjugation. Optimize protecting-group strategies (e.g., fluorous tags) for stereoselective synthesis. Assess immunogenicity in murine models using enzyme-linked immunosorbent assays (ELISA) to measure antibody titers .

Q. Data Analysis and Interpretation

Q. How should researchers validate the purity of synthetic this compound intermediates?

- Methodological Answer : Combine thin-layer chromatography (TLC) with 1H-NMR integration to quantify diastereomeric excess. Use chiral stationary-phase HPLC for enantiomeric resolution. Confirm via polarimetry and compare optical rotations with literature values .

Q. What statistical approaches are suitable for analyzing dose-dependent immune responses to heptose-containing glycoconjugates?

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1 |

InChI Key |

YPZMPEPLWKRVLD-CJZRUXIPSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.